Cas no 2137473-04-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid
- EN300-1141332
- 2137473-04-0
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid
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- Inchi: 1S/C23H23N3O4/c1-14-11-12-24-26(14)15(2)21(22(27)28)25-23(29)30-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-12,15,20-21H,13H2,1-2H3,(H,25,29)(H,27,28)
- InChI Key: CLQYRPMGJCUTFZ-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)C(C)N1C(C)=CC=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 405.16885622g/mol
- Monoisotopic Mass: 405.16885622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4Ų
- XLogP3: 3.4
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141332-1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 95% | 1g |
$1815.0 | 2023-10-26 | |
Enamine | EN300-1141332-10g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 95% | 10g |
$7803.0 | 2023-10-26 | |
Enamine | EN300-1141332-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 95% | 2.5g |
$3556.0 | 2023-10-26 | |
Enamine | EN300-1141332-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 95% | 0.25g |
$1670.0 | 2023-10-26 | |
Enamine | EN300-1141332-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 10g |
$13504.0 | 2023-06-09 | ||
Enamine | EN300-1141332-5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 95% | 5g |
$5262.0 | 2023-10-26 | |
Enamine | EN300-1141332-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 95% | 0.1g |
$1597.0 | 2023-10-26 | |
Enamine | EN300-1141332-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 5g |
$9107.0 | 2023-06-09 | ||
Enamine | EN300-1141332-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 95% | 0.5g |
$1742.0 | 2023-10-26 | |
Enamine | EN300-1141332-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid |
2137473-04-0 | 95% | 0.05g |
$1525.0 | 2023-10-26 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid Related Literature
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1. Book reviews
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid
Comprehensive Overview of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 2137473-04-0)
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 2137473-04-0) is a specialized Fmoc-protected amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. This compound features a unique 5-methyl-1H-pyrazol-1-yl side chain, which enhances its utility in designing bioactive peptides and small-molecule drugs. Researchers and pharmaceutical developers are increasingly interested in this molecule due to its potential in targeted drug delivery and enzyme inhibition studies.
The molecular structure of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid combines the stability of the Fmoc group with the versatility of the pyrazole ring. This combination makes it an excellent candidate for solid-phase peptide synthesis (SPPS), where protecting groups like Fmoc are crucial for sequential amino acid coupling. The 5-methyl substitution on the pyrazole ring further improves the compound's solubility and reactivity, making it a preferred choice for modern peptide chemists.
In recent years, the demand for custom amino acid derivatives like CAS 2137473-04-0 has surged, driven by advancements in peptide-based therapeutics and bioconjugation techniques. This compound is particularly valuable in the development of kinase inhibitors and GPCR-targeted drugs, areas that are currently hot topics in pharmaceutical research. Its ability to introduce specific functional groups into peptide chains makes it indispensable for creating structure-activity relationship (SAR) studies.
The synthesis of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid involves multi-step organic reactions, including Fmoc protection and pyrazole incorporation. High-purity batches of this compound are essential for reproducible results in drug discovery, and suppliers often provide detailed HPLC and NMR analysis to ensure quality. Researchers frequently search for "Fmoc-amino acid suppliers" or "CAS 2137473-04-0 specifications" to source this material for their projects.
Beyond pharmaceutical applications, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid has shown promise in chemical biology studies. Its pyrazole moiety can participate in hydrogen bonding and π-stacking interactions, which are critical for protein-ligand binding. This property aligns with current trends in fragment-based drug design, where researchers aim to optimize molecular interactions for enhanced therapeutic efficacy.
The stability of CAS 2137473-04-0 under various pH conditions makes it suitable for bioconjugation applications. Many scientists are exploring its use in creating fluorescent probes and affinity tags for proteomics research. These applications are particularly relevant in the context of precision medicine and diagnostic tool development, which are among the most searched topics in contemporary biomedical research.
From a market perspective, the global demand for specialty amino acid derivatives like 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid is expected to grow steadily. Pharmaceutical companies and contract research organizations (CROs) are actively seeking reliable suppliers who can provide consistent quality and technical support. Common search queries include "buy Fmoc-protected amino acids" and "custom peptide synthesis building blocks," reflecting the commercial importance of this compound.
In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(5-methyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 2137473-04-0) represents a valuable tool in modern chemical research. Its unique structural features and broad applicability in drug discovery and bioconjugation make it a compound of significant interest to both academic and industrial researchers. As the field of peptide therapeutics continues to expand, the relevance of this Fmoc-protected building block is likely to increase further.
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